Cas no 1806164-92-0 (2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid)

2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid
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- インチ: 1S/C9H7F3INO3/c1-4-2-6(17-9(10,11)12)14-8(13)5(4)3-7(15)16/h2H,3H2,1H3,(H,15,16)
- InChIKey: SFGBNXYBBBKVNQ-UHFFFAOYSA-N
- SMILES: IC1C(CC(=O)O)=C(C)C=C(N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- XLogP3: 2.9
- トポロジー分子極性表面積: 59.4
2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029091950-1g |
2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid |
1806164-92-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
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1. Back matter
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acidに関する追加情報
Comprehensive Overview of 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806164-92-0)
2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806164-92-0) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an iodo substituent, a methyl group, and a trifluoromethoxy moiety, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often seek this compound for its role in developing novel bioactive molecules.
The molecular structure of 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid includes a pyridine ring substituted at the 2-position with an iodine atom, at the 4-position with a methyl group, and at the 6-position with a trifluoromethoxy group. The 3-position is further functionalized with an acetic acid side chain, enhancing its reactivity and utility in coupling reactions. This structural complexity allows the compound to participate in various cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal in modern organic synthesis.
In pharmaceutical research, 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid is frequently employed as a building block for drug discovery. Its iodo group serves as an excellent handle for further functionalization, enabling the synthesis of targeted therapeutics. Recent trends in drug development highlight the demand for fluorinated compounds, owing to their enhanced metabolic stability and bioavailability. The trifluoromethoxy group in this compound aligns with this trend, making it a sought-after reagent in medicinal chemistry.
Agrochemical applications of 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid are equally noteworthy. The compound's ability to act as a precursor for herbicides and pesticides has garnered attention in the agricultural sector. With the growing emphasis on sustainable farming practices, researchers are exploring fluorinated pyridines for their potential to develop eco-friendly crop protection agents. This compound's unique properties position it as a key player in addressing global food security challenges.
The synthesis of 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid typically involves multi-step procedures, including halogenation and carboxylation reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, reducing reaction times and improving yields. These innovations reflect the broader shift toward green chemistry and process efficiency in industrial laboratories.
Market dynamics for 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid are influenced by the expanding pharmaceutical and agrochemical industries. The compound's niche applications ensure steady demand, particularly in regions with robust R&D infrastructure. Suppliers often highlight its high purity and consistent quality to cater to the stringent requirements of academic and industrial users. As the demand for custom synthesis and contract research services grows, this compound is expected to remain a staple in specialized chemical catalogs.
Safety and handling of 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid require adherence to standard laboratory protocols. While not classified as hazardous under normal conditions, proper storage in a cool, dry environment is recommended to maintain its stability. Researchers are advised to consult material safety data sheets (MSDS) for detailed guidance on its use and disposal.
In summary, 2-Iodo-4-methyl-6-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1806164-92-0) is a versatile and valuable compound in synthetic chemistry. Its applications span drug discovery, agrochemical development, and materials science, driven by its unique structural features. As the scientific community continues to explore fluorinated and halogenated compounds, this pyridine derivative is poised to play a pivotal role in advancing research and innovation.
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